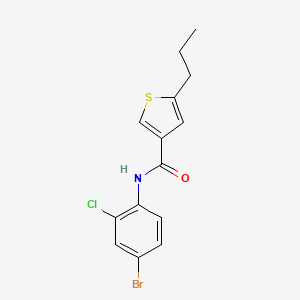
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by several noxious stimuli, including heat, acid, and capsaicin.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide is a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is activated by several noxious stimuli, including heat, acid, and capsaicin. By blocking the activity of TRPV1, N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide can inhibit the transmission of pain signals and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce the production of reactive oxygen species, and modulate the activity of various enzymes and signaling pathways. N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has also been shown to modulate thermoregulation, gastrointestinal motility, and respiratory function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of TRPV1, which makes it a valuable tool for investigating the role of TRPV1 in various physiological processes. N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide also has some limitations. It can be toxic at high concentrations and can interfere with the activity of other ion channels, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of TRPV1 in various disease states, including cancer, asthma, and inflammatory bowel disease. Additionally, there is a need for further research on the biochemical and physiological effects of N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide, as well as its potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to be an effective tool for investigating the role of TRPV1 in pain sensation, thermoregulation, and other physiological processes. N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has also been used to study the role of TRPV1 in various disease states, including inflammatory bowel disease, asthma, and cancer.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNOS/c1-2-3-11-6-9(8-19-11)14(18)17-13-5-4-10(15)7-12(13)16/h4-8H,2-3H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBUSKXUYBHLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-5-propylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265559.png)
![3-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4265572.png)
![3-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265574.png)
![4-{[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4265575.png)
![4-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4265582.png)
![1-[(2,6-dichlorophenyl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265588.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265606.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265607.png)





